6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-Ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to exhibit their anti-inflammatory activity chiefly through the inhibition of the biosynthesis of prostaglandins .
Biochemical Pathways
These enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
Thiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzo[d]thiazole-2-thiol, followed by further functionalization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups at specific positions on the thiazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: The biological activity of thiazole derivatives has been extensively studied. This compound may exhibit properties such as antimicrobial, antifungal, and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with biological targets can be harnessed to create drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
6-Fluorobenzo[d]thiazol-2-yl)methanol
Benzo[d]thiazole-2-thiol
N-(4-(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide
Uniqueness: 6-Ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine stands out due to its specific ethoxy and fluorine substituents, which can influence its reactivity and biological activity. These modifications can lead to unique properties not found in other thiazole derivatives.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c1-2-21-9-6-7-11-13(8-9)23-15(18-11)20-16-19-14-10(17)4-3-5-12(14)22-16/h3-8H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLRZIZLUDJZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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